molecular formula C10H9ClN2O B1269942 n-(4-Chlorobenzyl)-2-cyanoacetamide CAS No. 66158-49-4

n-(4-Chlorobenzyl)-2-cyanoacetamide

Cat. No. B1269942
CAS RN: 66158-49-4
M. Wt: 208.64 g/mol
InChI Key: UKKHUKFEKBKULS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-Chlorobenzyl)-2-cyanoacetamide involves multiple steps, including condensation reactions, acylation, and cyclization processes. Research highlights the utility of cyanoacetamides as precursors in multicomponent reactions, leading to diverse chemical scaffolds. For instance, cyanoacetic acid derivatives have been used to synthesize a range of 2-aminoquinoline-3-carboxamides via a variation of the Friedländer reaction, showcasing the versatility of cyanoacetamides in organic synthesis (Wang, Herdtweck, & Dömling, 2012).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-Chlorobenzyl)-2-cyanoacetamide is used in the synthesis of various heterocyclic compounds. For instance, Darwish et al. (2014) demonstrated the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, another study by Darwish et al. (2014) utilized cyanoacetamides for the synthesis of isoxazole-based heterocycles with promising in vitro antibacterial and antifungal activities (Darwish, Atia, Farag, 2014).

Antimicrobial Evaluation

Cyanoacetamide derivatives, including N-(4-Chlorobenzyl)-2-cyanoacetamide, have been evaluated for their antimicrobial properties. A study by Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showing excellent results (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).

Curing Agents for Epoxy Resins

N-(4-Chlorobenzyl)-2-cyanoacetamide has applications in the field of polymer science, specifically as curing agents for epoxy resins. A study by Renner et al. (1988) explored cyanoacetamides as novel curing agents for epoxy resins, yielding clear and tough solids with good mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).

Synthesis of Pyridine Derivatives

The compound is also involved in the synthesis of pyridine derivatives. For example, Al-Zaydi et al. (2009, 2012) demonstrated the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives using cyanoacetamides, comparing yields of products formed by conventional heating with those of microwave and ultrasound irradiation (Al‐Zaydi, 2009, 2012).

Industrial Applications in Heterocyclic Synthesis

N-(4-Chlorobenzyl)-2-cyanoacetamide's utility extends to industrial applications, particularly in the synthesis of bioactive heterocyclic compounds. El-Sayed and Almalki (2017) conducted a study that synthesized new heterocyclic compounds incorporated with fatty chains for use in various industrial applications (El-Sayed & Almalki, 2017).

Future Directions

The potential applications and future directions for this compound would depend on its properties and how they can be utilized. For instance, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKHUKFEKBKULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351093
Record name n-(4-chlorobenzyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(4-Chlorobenzyl)-2-cyanoacetamide

CAS RN

66158-49-4
Record name n-(4-chlorobenzyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLORO-BENZYL)-2-CYANO-ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to the Scheme 1 Step 1: A mixture of 4-chlorobenzylamine (10.0 g, 71 mmol), cyanoacetic acid (6.13 g, 72 mmol), HOBt (11 g, 72 mmol), EDCI.HCl (20 g, 106 mmol) in 100 mL of dioxane was stirred for 3 h at room temperature. The solvent was removed under vacuum and 300 mL of DCM was added. The organic layer was successively washed with 2×100 mL of water, 2×50 mL of a solution 1N of NaOH, 4×100 mL of water until neutral pH. The organic layer was dried over Na2SO4, filtered and concentrated to afford N-(4-chlorobenzyl)-2-cyanoacetamide 1(A) (13.12 g, 89%) as a brown solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org

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